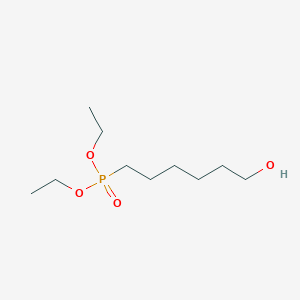

Diethyl (6-Hydroxyhexyl)phosphonate

Description

Phosphonates with hydroxyalkyl groups are typically synthesized via nucleophilic substitution or Kabachnik–Fields reactions, as seen in methods for related compounds (e.g., ) . These compounds are valued in medicinal chemistry, catalysis, and materials science due to their hydrolytic stability and tunable polarity.

Properties

Molecular Formula |

C10H23O4P |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

6-diethoxyphosphorylhexan-1-ol |

InChI |

InChI=1S/C10H23O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |

InChI Key |

DEEGUCPKUWITSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCCCCO)OCC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Addition of Diethyl Phosphite to 6-Hydroxyhexanal

- Catalyst: Triethylamine (10 mol%)

- Solvent: Minimal acetone (approximately 1 mL per 11 mmol of reagents)

- Reaction Conditions: Stirring at reflux temperature

- Reaction Time: Variable, depending on substituents; typically 5–120 minutes

- Work-up: Addition of n-pentane to the reaction mixture followed by cooling to 5 °C to induce crystallization

- Purification: Simple filtration of the precipitated product without further purification steps

- Yield: Generally high, ranging from 78% to 95% for similar α-hydroxyphosphonates

This method is noted for its simplicity and environmentally friendly aspects, as it minimizes the use of volatile organic solvents and avoids complex purification steps such as chromatography or extensive recrystallization.

Metal Oxide Catalysis

- Catalysts: Magnesium oxide, barium hydroxide, or aluminum oxide

- Solvent: Often tetrahydrofuran or solvent-free conditions

- Reaction Time: Ranges from minutes to several hours depending on catalyst and substrate

- Work-up: Extraction with organic solvents (e.g., dichloromethane or ethyl acetate), drying, evaporation, and recrystallization

- Yields: Variable, generally between 70% and 98%

This approach is effective for a broad range of substrates, including ketones and aldehydes, but often requires more extensive purification.

Mechanochemical and Microwave-Assisted Synthesis

- Method: Grinding of reactants in a mill or microwave irradiation

- Catalysts: Sodium carbonate, piperazine, or no catalyst in some cases

- Advantages: Solvent-free or minimal solvent use, rapid reaction times (minutes)

- Work-up: Washing, extraction, and recrystallization or chromatography

- Yields: High, typically 75%–96%

These green chemistry approaches reduce reaction times and solvent usage but may involve more complex work-up procedures.

Phosphonochloridate Intermediate Route

- Reagents: Oxalyl chloride reacts with diethyl phosphonate to form phosphonochloridate intermediates

- Conditions: Reaction under nitrogen atmosphere in dry dichloromethane at room temperature for 16 hours

- Subsequent Step: Immediate use of the unstable intermediate in further reactions to form the desired phosphonate ester

- Notes: This method requires careful handling due to the instability of intermediates and is less commonly used for Diethyl (6-Hydroxyhexyl)phosphonate synthesis.

Comparative Data Table of Preparation Methods

| Method | Catalyst(s) | Solvent | Reaction Time | Work-up Procedure | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Base-catalyzed (triethylamine) | Triethylamine (10 mol%) | Minimal acetone | 5–120 min | Addition of n-pentane, cooling, filtration | 78–95 | Simple, solvent-minimized, no chromatography |

| Metal oxide catalysis | MgO, Ba(OH)2, Al2O3 | THF or solvent-free | Minutes to hours | Extraction, drying, evaporation, recrystallization | 70–98 | Requires solvent extraction and purification |

| Mechanochemical / Microwave | Na2CO3, piperazine, none | Solvent-free or minimal | Minutes | Washing, extraction, recrystallization or chromatography | 75–96 | Green, rapid, but complex work-up |

| Phosphonochloridate intermediate | Oxalyl chloride | Dry dichloromethane | 16 hours | Immediate use of intermediate | Not specified | Requires inert atmosphere, unstable intermediates |

Chemical Reactions Analysis

MFCD24450216 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

MFCD24450216 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, MFCD24450216 is being investigated for its therapeutic potential in treating certain diseases. Additionally, the compound has industrial applications, including its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD24450216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among phosphonates arise from alkyl chain length, substituent placement, and functional groups (e.g., hydroxyl, bromine, or aryl groups). For example:

- Diethyl hexylphosphonate (CAS 16165-66-5): A six-carbon alkyl chain without hydroxyl groups, used in organic synthesis .

- Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0): A hydroxymethyl (-CH2OH) group attached to phosphorus, enhancing polarity and reactivity in catalytic applications .

- Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate (CAS 2416421-43-5): Contains bromopyridine and fluorine substituents, likely used in pharmaceutical intermediates .

Physical and Chemical Properties

*Estimated based on molecular formula.

Key Observations :

- Hydroxyl Groups: The hydroxymethyl derivative (CAS 3084-40-0) exhibits higher polarity (boiling point 105°C at 0.2 mmHg) compared to non-hydroxylated analogs . A hydroxyhexyl chain would likely enhance water solubility compared to hexylphosphonate but retain some lipophilicity.

- Chain Length : Longer alkyl chains (e.g., C16 in hexadecylphosphonate) improve lipid membrane interaction, critical for transdermal drug delivery .

- Synthetic Utility: Hydroxyalkyl phosphonates are intermediates in multicomponent reactions, such as the synthesis of α-aminophosphonates () .

Q & A

Q. Table 1. Synthetic Methods Comparison

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Diethyl phosphite, 6-hydroxyhexyl bromide | KOH, 0°C, acetonitrile | 75 | 95 |

| Microwave-Assisted | Diethyl phosphite, aldehyde, amine | 100°C, 30 min | 85 | 98 |

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/³¹P NMR :

- ¹H NMR : Ethyl groups appear as a triplet at δ 1.3 ppm (CH2CH3), while the phosphonate-linked -CH2- resonates at δ 3.6 ppm (P-O-CH2) .

- ³¹P NMR : A singlet at δ 18.5 ppm confirms the phosphonate moiety .

- IR Spectroscopy : Strong P=O stretching at 1250–1200 cm⁻¹ and P-O-C absorption at 1050–1000 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 238.1 (M+H⁺) .

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.3 (t, 6H), δ 3.6 (m, 2H) | Ethyl groups, phosphonate linkage |

| ³¹P NMR | δ 18.5 | Phosphonate moiety |

Advanced: How can reaction conditions be optimized to mitigate side reactions (e.g., hydrolysis) during synthesis?

Answer:

- pH Control : Maintain a weakly basic environment (pH 8–9) using K2CO3 to suppress acid-catalyzed hydrolysis of the phosphonate ester .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the hydroxyhexyl chain .

- Solvent Selection : Anhydrous tetrahydrofuran (THF) reduces water content, minimizing hydrolysis .

- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress; Rf ≈ 0.4 for the product .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Answer:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, eliminating impurities as a variable .

- Standardized Assays : Replicate enzyme inhibition studies (e.g., alkaline phosphatase) under controlled pH (7.4) and temperature (37°C) .

- Orthogonal Techniques : Compare results from fluorescence-based assays with UV-Vis spectroscopy to confirm bioactivity .

Advanced: How is this compound applied in functionalizing silica-based materials?

Answer:

- Surface Functionalization : React with mesoporous silica (e.g., SBA-15) under reflux in toluene (110°C, 24 h) to form phosphonate-siloxane bonds .

- Catalytic Applications : The functionalized material enhances metal ion adsorption (e.g., Cu²⁺) for heterogeneous catalysis .

- Characterization : Confirm grafting via BET surface area reduction (from 800 m²/g to 600 m²/g) and FTIR P=O peak shifts .

Advanced: What factors influence the hydrolytic stability of this compound?

Answer:

- pH Sensitivity : Stable at pH 5–7; hydrolyzes rapidly at pH < 3 (P-O cleavage) or pH > 10 (ester hydrolysis) .

- Storage Conditions : Store under argon at -20°C with molecular sieves to prevent moisture absorption .

- Stabilizers : Add 1% triethylamine to neutralize trace acids in solution .

Basic: What analytical techniques assess synthesis progress and purity?

Answer:

- TLC : Use silica plates with ethyl acetate/hexane (3:7); visualize with phosphomolybdic acid stain (blue spots) .

- HPLC : C18 column, 1.0 mL/min flow, 210 nm detection; retention time ≈ 6.2 min .

- Elemental Analysis : Match calculated vs. observed C (45.8%), H (8.5%), P (13.0%) .

Advanced: How does the phosphonate group participate in Horner-Wadsworth-Emmons (HWE) reactions?

Answer:

- Mechanism : The phosphonate stabilizes carbanion intermediates, enabling olefination of aldehydes.

- Protocol : React with aldehydes (1.2 eq) and NaH (2 eq) in THF (0°C to RT, 12 h) to form α,β-unsaturated esters .

- Yield Optimization : Use anhydrous conditions and slow reagent addition to suppress β-elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.